Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate
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Overview
Description
Methyl 2-{3-bromobicyclo[111]pentan-1-yl}acetate is a chemical compound with the molecular formula C8H11BrO2 It is a derivative of bicyclo[111]pentane, a structure known for its unique three-dimensional shape and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate typically involves the bromination of bicyclo[1.1.1]pentane derivatives followed by esterification. One common method includes the reaction of bicyclo[1.1.1]pentane with bromine to introduce the bromine atom at the desired position. This is followed by the esterification of the resulting brominated compound with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding bicyclo[1.1.1]pentane derivative.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while reduction with LiAlH4 would produce the de-brominated bicyclo[1.1.1]pentane .
Scientific Research Applications
Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The unique structure of bicyclo[1.1.1]pentane derivatives makes them useful in the design of novel materials with specific mechanical and chemical properties.
Biological Studies: The compound can be used to study the effects of rigid, three-dimensional structures on biological systems, potentially leading to the development of new drugs or biomaterials.
Mechanism of Action
The mechanism of action of Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate involves its interaction with various molecular targets depending on the context of its use. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its rigid structure may interact with specific proteins or enzymes, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate: Another brominated bicyclo[1.1.1]pentane derivative with similar reactivity but different functional groups.
Bicyclo[1.1.1]pentane-1-carboxylic acid: A non-brominated derivative used in similar applications but with different reactivity profiles.
Uniqueness
Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate is unique due to its specific substitution pattern and functional groups, which provide distinct reactivity and potential applications compared to other bicyclo[1.1.1]pentane derivatives. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-(3-bromo-1-bicyclo[1.1.1]pentanyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-11-6(10)2-7-3-8(9,4-7)5-7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFXSKKRDTZFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC(C1)(C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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